Cas no 1388024-70-1 (7-Fluoro-6-methoxy-2,3-dihydro-1h-indole)
7-Fluoro-6-methoxy-2,3-dihydro-1h-indole Chemical and Physical Properties
Names and Identifiers
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- EN300-1145626
- 1388024-70-1
- 7-FLUORO-6-METHOXY-2,3-DIHYDRO-1H-INDOLE
- 1H-Indole, 7-fluoro-2,3-dihydro-6-methoxy-
- 7-Fluoro-6-methoxy-2,3-dihydro-1h-indole
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- Inchi: 1S/C9H10FNO/c1-12-7-3-2-6-4-5-11-9(6)8(7)10/h2-3,11H,4-5H2,1H3
- InChI Key: KKDIJAVXCPXERU-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC2=C1NCC2)OC
Computed Properties
- Exact Mass: 167.074642105g/mol
- Monoisotopic Mass: 167.074642105g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 21.3Ų
Experimental Properties
- Density: 1.170±0.06 g/cm3(Predicted)
- Boiling Point: 263.2±40.0 °C(Predicted)
- pka: 3?+-.0.20(Predicted)
7-Fluoro-6-methoxy-2,3-dihydro-1h-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1145626-0.05g |
7-fluoro-6-methoxy-2,3-dihydro-1H-indole |
1388024-70-1 | 0.05g |
$1129.0 | 2023-06-09 | ||
| Enamine | EN300-1145626-0.1g |
7-fluoro-6-methoxy-2,3-dihydro-1H-indole |
1388024-70-1 | 0.1g |
$1183.0 | 2023-06-09 | ||
| Enamine | EN300-1145626-0.25g |
7-fluoro-6-methoxy-2,3-dihydro-1H-indole |
1388024-70-1 | 0.25g |
$1235.0 | 2023-06-09 | ||
| Enamine | EN300-1145626-0.5g |
7-fluoro-6-methoxy-2,3-dihydro-1H-indole |
1388024-70-1 | 0.5g |
$1289.0 | 2023-06-09 | ||
| Enamine | EN300-1145626-1.0g |
7-fluoro-6-methoxy-2,3-dihydro-1H-indole |
1388024-70-1 | 1g |
$1343.0 | 2023-06-09 | ||
| Enamine | EN300-1145626-2.5g |
7-fluoro-6-methoxy-2,3-dihydro-1H-indole |
1388024-70-1 | 2.5g |
$2631.0 | 2023-06-09 | ||
| Enamine | EN300-1145626-5.0g |
7-fluoro-6-methoxy-2,3-dihydro-1H-indole |
1388024-70-1 | 5g |
$3894.0 | 2023-06-09 | ||
| Enamine | EN300-1145626-10.0g |
7-fluoro-6-methoxy-2,3-dihydro-1H-indole |
1388024-70-1 | 10g |
$5774.0 | 2023-06-09 |
7-Fluoro-6-methoxy-2,3-dihydro-1h-indole Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 7-Fluoro-6-methoxy-2,3-dihydro-1h-indole
Professional Introduction to Compound with CAS No. 1388024-70-1 and Product Name: 7-Fluoro-6-methoxy-2,3-dihydro-1h-indole
The compound identified by the CAS number 1388024-70-1 and the product name 7-Fluoro-6-methoxy-2,3-dihydro-1h-indole represents a significant molecule in the field of pharmaceutical chemistry. This indole derivative has garnered attention due to its structural properties and potential applications in medicinal chemistry. The presence of both a fluoro and a methoxy substituent on the indole core suggests unique electronic and steric characteristics that may contribute to its biological activity.
In recent years, indole derivatives have been extensively studied for their diverse pharmacological properties. The 7-Fluoro-6-methoxy-2,3-dihydro-1h-indole molecule, in particular, has been explored for its potential role in modulating various biological pathways. The fluorine atom, known for its ability to enhance metabolic stability and binding affinity, plays a crucial role in the pharmacokinetic profile of this compound. Similarly, the methoxy group contributes to hydrophobic interactions, influencing its solubility and interaction with biological targets.
Recent research has highlighted the importance of fluorinated indoles in the development of novel therapeutic agents. Studies have demonstrated that fluorine substitution can significantly alter the pharmacological properties of indole-based compounds, leading to improved efficacy and reduced side effects. The 7-Fluoro-6-methoxy-2,3-dihydro-1h-indole molecule exemplifies this trend, as it combines the benefits of both fluoro and methoxy groups to enhance its pharmacological potential.
One of the most promising applications of this compound is in the field of oncology. Indole derivatives have shown significant promise as anticancer agents due to their ability to inhibit key enzymes involved in tumor growth and progression. The 7-Fluoro-6-methoxy-2,3-dihydro-1h-indole molecule has been investigated for its potential to target specific oncogenic pathways, making it a valuable candidate for further development as an anticancer therapeutic.
Additionally, this compound has been explored for its antimicrobial properties. The unique structural features of 7-Fluoro-6-methoxy-2,3-dihydro-1h-indole contribute to its ability to interact with bacterial cell membranes, disrupting essential cellular processes. This has led to interest in its potential use as an antimicrobial agent, particularly in addressing multidrug-resistant bacterial infections.
The synthesis of 7-Fluoro-6-methoxy-2,3-dihydro-1h-indole involves a series of well-established organic reactions that highlight the expertise required in pharmaceutical chemistry. The introduction of the fluoro and methoxy groups requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve optimal results.
In conclusion, the compound with CAS number 1388024-70-1 and the product name 7-Fluoro-6-methoxy-2,3-dihydro-1h-indole represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications in oncology and antimicrobial therapy make it a valuable candidate for further research and development. As our understanding of biological pathways continues to evolve, compounds like this will play an increasingly important role in the development of novel therapeutic agents.
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